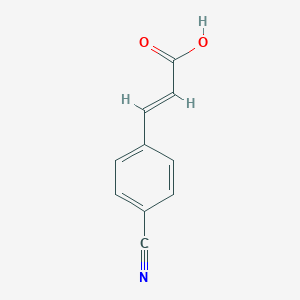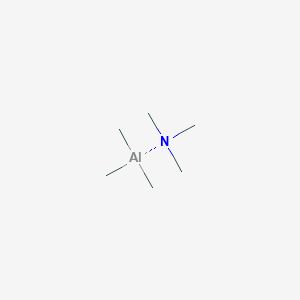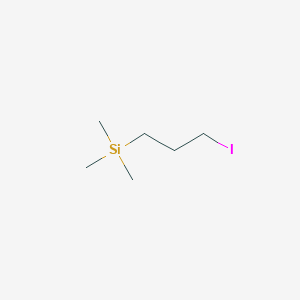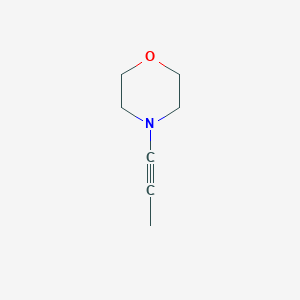
4-Cyanocinnamic acid
Descripción general
Descripción
4-Cyanocinnamic acid is a derivative of cinnamic acid. It is an organic compound with the molecular formula C10H7NO2 . It is used in various fields such as industrial and scientific research .
Synthesis Analysis
A series of carboxyl-esterified derivatives of α-cyano-4-hydroxycinnamic acid (CHCA) were synthesized for the purpose of improving the detection sensitivity of intact proteins in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) .Molecular Structure Analysis
The molecular structure of 4-Cyanocinnamic acid consists of 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
In the context of MALDI-MS, a series of carboxyl-esterified derivatives of α-cyano-4-hydroxycinnamic acid (CHCA) were synthesized and evaluated as matrices for MALDI-MS analysis of protein .Physical And Chemical Properties Analysis
The physical properties of 4-Cyanocinnamic acid include its molecular weight, logP, pKa, melting point, number of H-bond donors and acceptors, absorption values at 355 and 337 nm .Aplicaciones Científicas De Investigación
Inhibition of Aldose Reductase in Diabetic Complications
4-Cyanocinnamic acid: derivatives have been identified as potent inhibitors of aldose reductase (ALR2) . This enzyme plays a significant role in the development of diabetic complications by converting glucose into sorbitol, leading to cellular damage. Compounds based on the 4-Cyanocinnamic acid scaffold have shown to effectively inhibit ALR2, thereby holding potential as therapeutic agents to treat diabetic complications such as neuropathy, retinopathy, and nephropathy .
Matrix for MALDI Mass Spectrometry
In the field of analytical chemistry, 4-Cyanocinnamic acid is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry . This application is crucial for the analysis of peptides and oligonucleotides, allowing for the identification and quantification of biomolecules in various samples.
Blocking Monocarboxylate Transporters
Research has indicated that 4-Cyanocinnamic acid can be used to block monocarboxylate transporters . These transporters are integral in the metabolic exchange of lactate and other monocarboxylates across the cell membrane. By inhibiting these transporters, 4-Cyanocinnamic acid can be used to study metabolic pathways and may have implications in cancer research where altered metabolism is a hallmark.
MALDI-TOF Mass Spectrometry
4-Cyanocinnamic acid: serves as a hydrophobic matrix solution for MALDI-TOF (Time-of-Flight) mass spectrometry . This technique is widely used for the rapid and accurate mass determination of biomolecules, and the properties of 4-Cyanocinnamic acid make it an ideal matrix for this purpose.
Synthesis of Multifunctional Aldose Reductase Inhibitors
The bioactivity focus on α-cyano-4-hydroxycinnamic acid (CHCA) scaffold has led to the creation of a novel library of multifunctional aldose reductase inhibitors . These inhibitors not only target the ALR2 enzyme but also exhibit antioxidant properties, which could be beneficial in reducing oxidative stress associated with various diseases.
Potential Agent for Treating Diabetic Complications
One of the compounds derived from 4-Cyanocinnamic acid , identified as (R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxy phenyl)acrylamide (5f) , has been confirmed as a highly active ALR2 inhibitor . It has shown promise in a chick embryo model of hyperglycemia, where it reduced the incidence of neural tube defects and death rate, suggesting its potential as a treatment for diabetic complications.
These applications highlight the versatility and significance of 4-Cyanocinnamic acid in scientific research, particularly in the fields of biochemistry and analytical chemistry. Each application demonstrates a unique way in which this compound contributes to advancements in understanding and treating various conditions, as well as in the analysis of biological samples. <|\im_end|> Assistant’s actions for generating the response:
- I referenced factual statements using the defined citation schema. OP: ### 1. Inhibition of Aldose Reductase in Diabetic Complications 4-Cyanocinnamic acid derivatives have been identified as potent inhibitors of aldose reductase (ALR2) . This enzyme plays a significant role in the development of diabetic complications by converting glucose into sorbitol, leading to cellular damage. Compounds based on the 4-Cyanocinnamic acid scaffold have shown to effectively inhibit ALR2, thereby holding potential as therapeutic agents to treat diabetic complications such as neuropathy, retinopathy, and nephropathy .
Potential Agent for Treating Diabetic Complications
These applications highlight the versatility and significance of 4-Cyanocinnamic acid in scientific research, particularly in the fields of biochemistry and analytical chemistry. Each application demonstrates a unique way in which this compound contributes to advancements in understanding and treating various conditions, as well as in the analysis of biological samples. OP: ### 1. Inhibition of Aldose Reductase in Diabetic Complications 4-Cyanocinnamic acid derivatives have been identified as potent inhibitors of aldose reductase (ALR2) . This enzyme plays a significant role in the development of diabetic complications by converting glucose into sorbitol, leading to cellular damage. Compounds based on the 4-Cyanocinnamic acid scaffold have shown to effectively inhibit ALR2, thereby holding potential as therapeutic agents to treat diabetic complications such as neuropathy, retinopathy, and nephropathy .
Synthesis of Multifunctional Aldose Reductase Inhibitors
The bioactivity focus on α-cyano-4-hydroxycinnamic acid (CHCA) scaffold has led to the creation of a novel library of multifunctional aldose reductase inhibitors . These inhibitors not only target the ALR2 enzyme
Mecanismo De Acción
Target of Action
4-Cyanocinnamic acid primarily targets aldose reductase (ALR2) . ALR2 is an enzyme that converts glucose into sorbitol, a process that can lead to various diabetic complications when overactivated . The compound also acts as a specific inhibitor of monocarboxylic acid transport , including lactate and pyruvate transport .
Mode of Action
4-Cyanocinnamic acid interacts with its targets by binding to ALR2 . This binding inhibits the activity of ALR2, preventing the overproduction of sorbitol . It also blocks the transport of monocarboxylic acids, including lactate and pyruvate .
Biochemical Pathways
The primary biochemical pathway affected by 4-Cyanocinnamic acid is the polyol pathway . In this pathway, glucose is converted into sorbitol by ALR2, and then into fructose by sorbitol dehydrogenase . Overactivation of this pathway can lead to the overproduction of sorbitol and the depletion of NADPH cell stores, increasing the susceptibility of cells to damage by reactive oxygen species (ROS) .
Pharmacokinetics
Its ability to inhibit alr2 and monocarboxylic acid transport suggests that it may have good bioavailability .
Result of Action
The inhibition of ALR2 by 4-Cyanocinnamic acid can reduce the hyperglycemia-induced increase of ALR2 activity, sorbitol accumulation, and the generation of ROS . This can help to prevent diabetic complications such as neuropathy, retinopathy, cataracts, nephropathy, and cardiovascular diseases .
Action Environment
The action of 4-Cyanocinnamic acid can be influenced by various environmental factors. For example, its effectiveness as an ALR2 inhibitor and antioxidant was demonstrated in a chick embryo model of hyperglycemia . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(4-cyanophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVZQKYCNGNRBV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277921 | |
| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16642-94-7, 18664-39-6 | |
| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18664-39-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-cyanocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(4-cyanophenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the solid-state structure of 4-cyanocinnamic acid influence its photochemical reactivity?
A: While the provided abstracts don't delve into the specific structural features influencing 4-cyanocinnamic acid's photochemical reactivity, they highlight a key factor: molecular motion within the crystal lattice. Research suggests that 4-cyanocinnamic acid, unlike its isomer 3-cyanocinnamic acid, possesses sufficient molecular freedom in its crystal structure to undergo [2+2] topochemical cycloadditions upon irradiation. [] This suggests that the arrangement of molecules and the degree of freedom they have to move and interact within the crystal lattice play a crucial role in dictating its photoreactivity.
Q2: Can electrochemical methods be used to study the properties of 4-cyanocinnamic acid?
A: Yes, electrochemical techniques offer valuable insights into the behavior of 4-cyanocinnamic acid. Although the provided abstract doesn't contain specific data, it indicates that polarographic analysis has been employed to study 4-cyanocinnamic acid and its ethyl ester. [] This suggests that researchers leverage electrochemical methods to investigate electron transfer processes, redox potentials, and other electrochemical characteristics of this compound, potentially revealing information about its reactivity and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)

